

# Downstream Targets of TWEAK/Fn14 Signaling: An In-depth Technical Guide

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core downstream signaling pathways and molecular targets regulated by the interaction of TNF-like weak inducer of apoptosis (TWEAK) and its receptor, fibroblast growth factor-inducible 14 (Fn14). This guide is intended for researchers, scientists, and drug development professionals investigating the TWEAK/Fn14 axis in contexts such as inflammation, autoimmune disease, cancer, and tissue regeneration.

### Core Signaling Cascades Activated by TWEAK/Fn14

The binding of the trimeric TWEAK ligand to its receptor Fn14 initiates a series of intracellular events, leading to the activation of several key signaling pathways. This process is primarily mediated by the recruitment of TNF receptor-associated factors (TRAFs) to the cytoplasmic tail of Fn14. The major downstream cascades include the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.

#### NF-κB Signaling Pathway

TWEAK/Fn14 engagement is a potent activator of both the canonical and non-canonical NF-κB pathways, which are central to inflammatory and immune responses, cell survival, and proliferation[1].



- Canonical NF-κB Pathway: This pathway involves the recruitment of TRAF2 and cellular inhibitor of apoptosis protein 1 (cIAP1) to the Fn14 receptor complex. This leads to the activation of the IκB kinase (IKK) complex, which then phosphorylates the inhibitor of κBα (IκBα). Phosphorylated IκBα is targeted for proteasomal degradation, releasing the p50/p65 (ReIA) NF-κB heterodimer to translocate to the nucleus and activate the transcription of target genes.
- Non-Canonical NF-κB Pathway: TWEAK can also induce a more sustained NF-κB activation through the non-canonical pathway. This process involves the degradation of the TRAF2-cIAP1 complex, leading to the stabilization of NF-κB-inducing kinase (NIK). NIK then phosphorylates and activates IKKα, which in turn phosphorylates NF-κB2/p100, leading to its processing into p52. The resulting p52/RelB heterodimer then moves to the nucleus to regulate a distinct set of target genes. TWEAK has been identified as a novel physiological regulator of this non-canonical pathway[2].

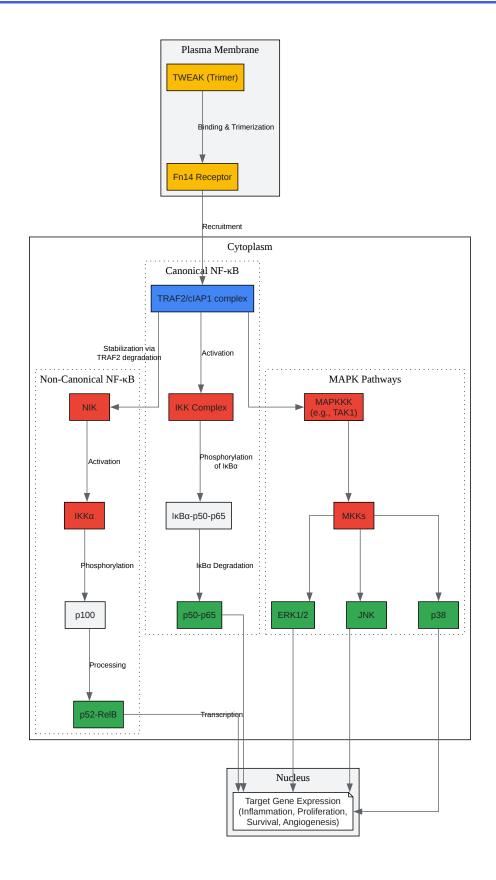
#### Mitogen-Activated Protein Kinase (MAPK) Signaling

In addition to NF-kB, TWEAK/Fn14 signaling also activates several MAPK cascades, which are involved in cellular proliferation, differentiation, and stress responses. The primary MAPK pathways activated include:

- Extracellular signal-regulated kinase (ERK1/2): Activation of the ERK pathway is frequently observed and is associated with cell proliferation and survival.
- c-Jun N-terminal kinase (JNK): The JNK pathway is typically associated with stress responses and can lead to either apoptosis or survival depending on the cellular context.
- p38 MAPK: Similar to JNK, the p38 MAPK pathway is activated by cellular stress and inflammatory cytokines and plays a role in inflammation and apoptosis.

The activation of these pathways ultimately leads to the activation of various transcription factors, including Activator Protein-1 (AP-1), which cooperate with NF-kB to regulate the expression of a wide array of downstream target genes.





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Caption: TWEAK/Fn14 Signaling Pathways.



#### **Downstream Gene Targets**

The activation of the aforementioned signaling pathways results in a profound change in the transcriptional landscape of the cell. High-throughput analyses, such as RNA sequencing (RNA-seq), have identified a large number of genes whose expression is modulated by TWEAK.

#### **Quantitative RNA-Seq Data**

The following table summarizes a selection of the top differentially expressed genes in human triple-negative breast cancer (TNBC) cell lines (MDA-MB-231 and Hs578T) following treatment with TWEAK. Data was analyzed from the publicly available GEO dataset GSE231480.



Gene Symbol	Gene Name	log2(Fold Change)	Adjusted p- value	Putative Function
Top Upregulated Genes				
CCL2	C-C Motif Chemokine Ligand 2	4.85	< 0.001	Chemoattractant for monocytes and macrophages
IL6	Interleukin 6	4.52	< 0.001	Pro-inflammatory cytokine, cell proliferation
CXCL8 (IL8)	C-X-C Motif Chemokine Ligand 8	4.11	< 0.001	Chemoattractant for neutrophils, angiogenesis
ММР9	Matrix Metallopeptidase 9	3.78	< 0.001	Extracellular matrix degradation, invasion
ICAM1	Intercellular Adhesion Molecule 1	3.55	< 0.001	Cell adhesion, immune response
VCAM1	Vascular Cell Adhesion Molecule 1	3.21	< 0.001	Cell adhesion, inflammation
PTGS2 (COX2)	Prostaglandin- Endoperoxide Synthase 2	2.98	< 0.001	Inflammation, pain
Top Downregulated Genes				
CDH1	Cadherin 1 (E- cadherin)	-2.54	< 0.001	Cell-cell adhesion, tumor



				suppressor
KRT19	Keratin 19	-2.15	< 0.001	Epithelial cell marker
TJP1	Tight Junction Protein 1 (ZO-1)	-1.89	< 0.001	Tight junction formation

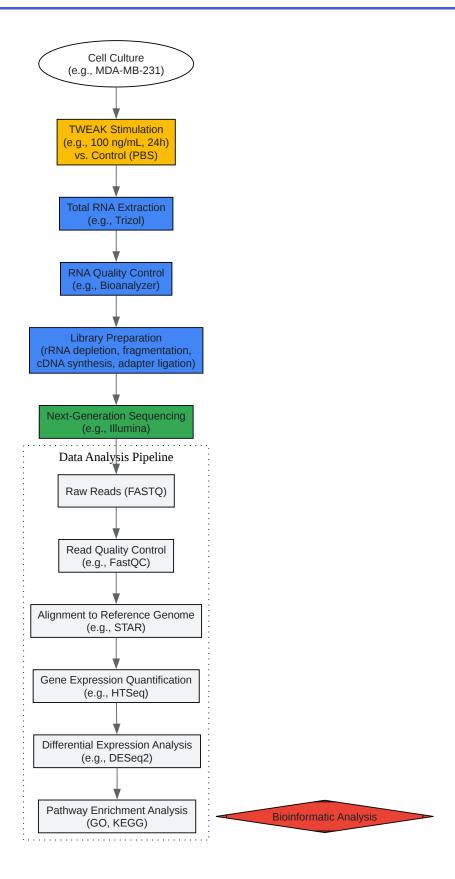
Note: The data presented is a representative analysis of GEO dataset GSE231480 and is intended for illustrative purposes. For a complete list of differentially expressed genes, direct analysis of the dataset is recommended.

#### **Experimental Protocols**

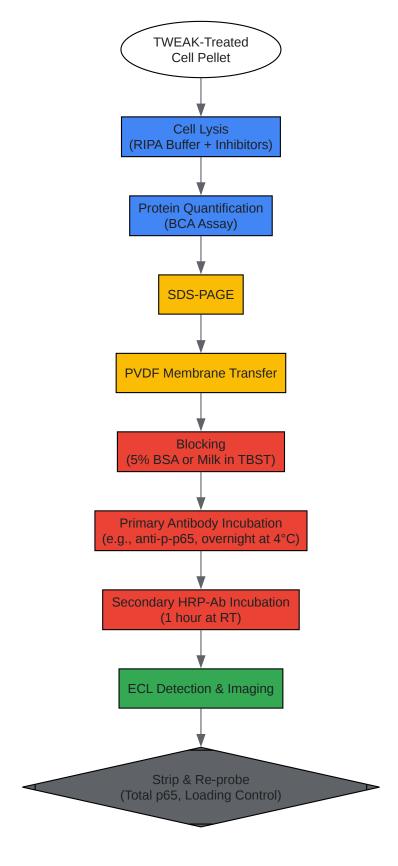
This section provides detailed methodologies for key experiments used to identify and validate the downstream targets of TWEAK/Fn14 signaling.

## Workflow for Identification of Downstream Targets by RNA-Seq









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#### References

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- 2. NF-κB p65 dimerization and DNA-binding is important for inflammatory gene expression -PMC [pmc.ncbi.nlm.nih.gov]
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